molecular formula C6H9N3O B2990904 (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine CAS No. 24134-15-4

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine

Cat. No. B2990904
CAS RN: 24134-15-4
M. Wt: 139.158
InChI Key: KJRXQWAWEBDGNR-UHFFFAOYSA-N
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Description

The compound seems to be related to imidazole-based ligands, which are used in the synthesis of lanthanide complexes . These complexes are used to tune the luminescence of lanthanides .


Synthesis Analysis

Imidazole-based ligands are synthesized and characterized in a series of lanthanide complexes . The general formulas involve lanthanide ions and various ligands .


Molecular Structure Analysis

In the context of imidazole-based ligands, each lanthanide ion is 9-coordinate in the complexes with certain ligands and 10-coordinate in the complexes with other ligands . The complexes show a screw arrangement of ligands around the lanthanide ions .


Chemical Reactions Analysis

The stable carbene 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene has a pKa of 24 in (CD3)2SO and gives an elimination:substitution ratio with 2-bromopropane comparable to that of 1,5-diazabicyclo .

Scientific Research Applications

Relevance in Methylglyoxal Research

Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine. Such compounds are associated with diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).

Role in Neurofibrillary Tangles and Beta-Amyloid Plaques

A derivative of dimethylamino, used in conjunction with PET, was instrumental in identifying the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Involvement in Cancer Research

Various N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including derivatives similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been studied for bioactivation by human liver sulfotransferases, highlighting their role in susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Application in Liquid Crystal Synthesis

New calamitic liquid crystals, incorporating a heterocyclic (pyridine) and two phenyl rings core system, similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been synthesized. These crystals are significant for their mesomorphic properties, offering potential applications in display technologies and material sciences (Ong, Ha, Yeap, & Lin, 2018).

Parkinson's Disease Therapy

Compounds structurally related to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting their potential application in developing therapies for neurodegenerative conditions (Waldmeier, Spooren, & Hengerer, 2000).

properties

IUPAC Name

(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5-7-3-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRXQWAWEBDGNR-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(N1C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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